(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a boronic acid moiety. Its chemical formula is and it is known for its potential applications in drug development and as a reagent in organic transformations.
This compound falls under the category of boronic acids, which are compounds containing boron bound to carbon through a covalent bond. Boronic acids are widely used in organic synthesis due to their ability to form reversible covalent bonds with diols, making them valuable in the synthesis of complex molecules. The hydrochloride salt form indicates that it is a protonated version of the base compound, enhancing its solubility in water.
The synthesis of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride can be achieved through several methods, with one notable approach involving the following steps:
The molecular structure of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride features:
The compound participates in various chemical reactions due to its boronic acid functionality:
The mechanism of action for (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride involves:
The compound exhibits significant thermal stability up to its melting point and maintains structural integrity during standard synthesis procedures .
(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride has several scientific uses:
Boronic acids, defined by the general formula R–B(OH)₂, are organoboron compounds characterized by a carbon-boron bond. This bond confers unique Lewis acid properties, enabling reversible covalent interactions with Lewis bases like diols, amines, and hydroxamic acids [1] [4]. The boron atom transitions between trigonal planar (sp²) and tetrahedral (sp³) hybridization states upon complexation, facilitating dynamic binding crucial for molecular recognition in sensors, bioconjugation, and catalysis [4] [7]. In medicinal chemistry, boronic acids serve as proteasome inhibitors (e.g., bortezomib) by forming reversible tetrahedral adducts with catalytic threonine residues [8]. They also enable Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction pivotal for constructing biaryl scaffolds in pharmaceuticals [1] [7].
(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride exemplifies advanced boronic acid derivatives. Its structure features three key moieties:
This compound (Molecular Formula: C₈H₁₂BClN₂O₃; PubChem CID: 46739830) is typically isolated as a crystalline powder ranging from white to orange [3] [9]. Key properties include:
Table 1: Physicochemical Profile
Property | Value | Method |
---|---|---|
Molecular Weight | 231.44 g/mol | Calculated |
Purity | ≥98% | HPLC |
Melting Point | 180°C | Lit. [3] |
Appearance | White to orange crystalline powder | Visual |
Storage Conditions | Room temperature | Manufacturer recommendation [9] |
Solubility | Soluble in polar solvents (e.g., methanol), partially soluble in acetone/ethyl acetate | Experimental [6] |
The hydrochloride salt form enhances stability and crystallinity. The boronic acid group may form anhydride dimers during storage, necessitating controlled environments [9]. The amino group contributes to hydrogen-bonding capacity (PSA = 92.78 Ų), influencing solubility and molecular interactions [5].
The synthesis of boronic acids began in 1860 with Edward Frankland’s isolation of ethylboronic acid [1]. Modern routes leverage palladium-catalyzed borylation and transmetallation, but amino-functionalized arylboronic acids like our target compound require tailored approaches due to sensitivity of the amino group [6].
(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride emerged as a key intermediate for protein kinase CK2 inhibitors (e.g., CX-4945) [6]. Its synthesis, optimized via a patented three-step sequence, addresses challenges in nitro reduction and esterification:
Table 2: Synthetic Route Optimization
Step | Reaction | Conditions | Key Innovation |
---|---|---|---|
1 | Nitration | p-Carboxyphenylboronic acid + HNO₃/H₂SO₄ at 0–10°C | Low-temperature nitration prevents decomposition [6] |
2 | Esterification | Methanol + dehydrating agent, reflux | In situ esterification avoids intermediate isolation |
3 | Reduction | H₂ (1–3 atm) + catalyst, HCl, 30–50°C | Direct isolation as hydrochloride salt |
This route achieves higher yields (>80%) and purity (>98%) versus earlier methods [6]. The compound’s utility stems from its orthogonal reactivity: the boronic acid enables Suzuki coupling, while the iminomethoxy group undergoes hydrolysis or nucleophilic addition for further derivatization [3] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1